
3-Fluoro-1-tetrahydropyran-2-yl-5-(4,4,4-trifluorobut-1-ynyl)indazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Fluoro-1-tetrahydropyran-2-yl-5-(4,4,4-trifluorobut-1-ynyl)indazole: is a synthetic organic compound with the molecular formula C16H14F4N2O and a molecular weight of 326.29 g/mol . This compound is characterized by the presence of a fluorine atom, a tetrahydropyran ring, and a trifluorobutynyl group attached to an indazole core. It is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The reaction conditions typically involve the use of reagents such as n-BuLi (n-butyllithium) and triisopropyl borate . The mixture is cooled to 0°C, and the reagents are added dropwise to ensure controlled reaction conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include purification steps such as recrystallization and chromatography to obtain the desired product with high purity .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as or .
Reduction: Reduction reactions can be performed using reducing agents like or .
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Tetrahydrofuran (THF), dichloromethane (DCM).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones , while reduction may produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications .
Biology: In biological research, it may be used as a probe to study the interactions of fluorinated compounds with biological systems .
Industry: The compound’s unique properties make it valuable in the development of materials with specific characteristics, such as fluorinated polymers and advanced coatings .
Wirkmechanismus
The mechanism of action of 3-Fluoro-1-tetrahydropyran-2-yl-5-(4,4,4-trifluorobut-1-ynyl)indazole involves its interaction with molecular targets such as enzymes and receptors . The fluorine atoms enhance the compound’s binding affinity and selectivity, leading to specific biological effects . The pathways involved may include signal transduction and metabolic processes , depending on the context of its use .
Vergleich Mit ähnlichen Verbindungen
- 3-Bromo-3-fluoro-1-(tetrahydro-2H-pyran-2-yl)-5-(4,4,4-trifluorobut-1-yn-1-yl)-1H-indazole
- 1-(Tetrahydropyran-2-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole
- 5-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine
Uniqueness: The presence of both fluorine and trifluorobutynyl groups in 3-Fluoro-1-tetrahydropyran-2-yl-5-(4,4,4-trifluorobut-1-ynyl)indazole imparts unique chemical properties, such as enhanced lipophilicity and metabolic stability . These characteristics make it distinct from other similar compounds and valuable for specific applications in research and industry .
Eigenschaften
Molekularformel |
C16H14F4N2O |
|---|---|
Molekulargewicht |
326.29 g/mol |
IUPAC-Name |
3-fluoro-1-(oxan-2-yl)-5-(4,4,4-trifluorobut-1-ynyl)indazole |
InChI |
InChI=1S/C16H14F4N2O/c17-15-12-10-11(4-3-8-16(18,19)20)6-7-13(12)22(21-15)14-5-1-2-9-23-14/h6-7,10,14H,1-2,5,8-9H2 |
InChI-Schlüssel |
ASVPJJHIXZTJTL-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCOC(C1)N2C3=C(C=C(C=C3)C#CCC(F)(F)F)C(=N2)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Thieno[3,2-c]pyridine-6-methanamine](/img/structure/B12852758.png)
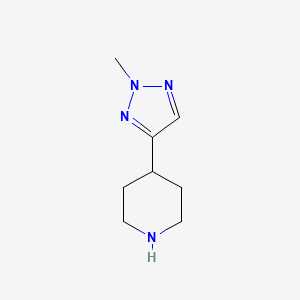
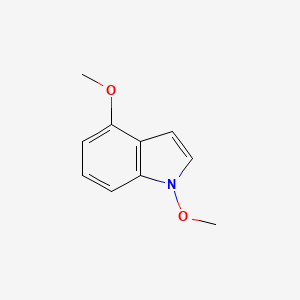

![(3-(Cyclopropylmethyl)-8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-7-yl)methyl methanesulfonate](/img/structure/B12852789.png)
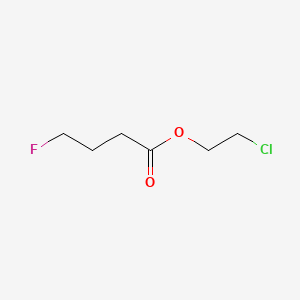

![2-[2-(Benzyloxy)phenyl]furan](/img/structure/B12852820.png)
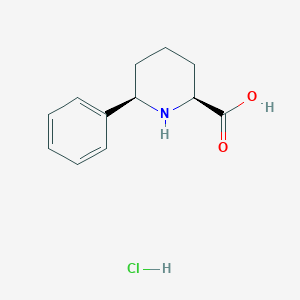

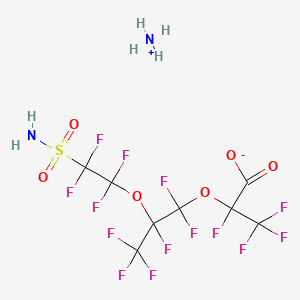
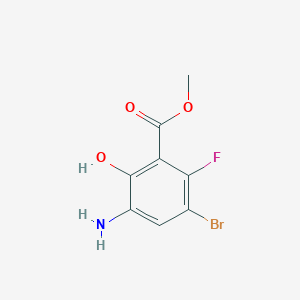
![8-Methoxyimidazo[1,2-a]pyrazine-2-carbaldehyde](/img/structure/B12852866.png)

